molecular formula C12H21N3O5 B1404419 2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid CAS No. 1417355-45-3

2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid

Cat. No. B1404419
M. Wt: 287.31 g/mol
InChI Key: GATPALBPYIASPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid” is a chemical compound used for pharmaceutical testing . It’s also known as “1-N-BOC-4-PIPERIDINEACETIC ACID” and "(1-TERT-BUTOXYCARBONYL-PIPERIDIN-4-YL)-ACETIC ACID" .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C .

Scientific Research Applications

Synthesis and Drug Development

Levulinic acid derivatives, including those with carbonyl and carboxyl functional groups, play a crucial role in drug synthesis. These compounds offer a flexible, diverse, and unique approach to drug synthesis, significantly reducing costs and simplifying synthesis steps. Their applications span various medical fields, particularly in cancer treatment and medical material development. For example, they can act as raw materials for direct drug synthesis, synthesize related derivatives for drug synthesis, modify chemical reagents, and form protective groups in drug synthesis (Zhang et al., 2021).

Asymmetric Synthesis and N-Heterocycle Formation

Tert-butanesulfinamide is prominently used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. It is integral in asymmetric N-heterocycle synthesis, offering general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are pivotal in natural products and therapeutically applicable compounds (Philip et al., 2020).

Antineoplastic Agent Development

Novel series of compounds like 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have demonstrated significant cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity, modulate multi-drug resistance, induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. They also show promising antimalarial and antimycobacterial properties, with positive characteristics warranting further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Antitubercular Activity

Some 2-isonicotinoylhydrazinecarboxamide derivatives have shown significant in vitro anti-tubercular activity against various mycobacteria strains. These compounds exhibit substantial activity against INH-resistant non-tuberculous mycobacteria, indicating their potential as a basis for the rational design of new leads for anti-TB compounds (Asif, 2014).

Safety And Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken while handling this compound, including washing hands and skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

properties

IUPAC Name

[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]carbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5/c1-12(2,3)20-11(19)15-6-4-8(5-7-15)9(16)13-14-10(17)18/h8,14H,4-7H2,1-3H3,(H,13,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATPALBPYIASPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NNC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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